Cas no 2091260-19-2 (2-(2-aminoethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione)

2-(2-aminoethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Benzoxathiin-2-ethanamine, 2,3-dihydro-, 4,4-dioxide
- 2-(2-aminoethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione
-
- Inchi: 1S/C10H13NO3S/c11-6-5-8-7-15(12,13)10-4-2-1-3-9(10)14-8/h1-4,8H,5-7,11H2
- InChI Key: RRXLEVZGOFIPFP-UHFFFAOYSA-N
- SMILES: O1C2=CC=CC=C2S(=O)(=O)CC1CCN
2-(2-aminoethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-253046-1g |
2-(2-aminoethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione |
2091260-19-2 | 1g |
$0.0 | 2023-09-14 | ||
Enamine | EN300-253046-1.0g |
2-(2-aminoethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione |
2091260-19-2 | 1.0g |
$0.0 | 2023-03-01 |
2-(2-aminoethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione Related Literature
-
3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
Additional information on 2-(2-aminoethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione
Introduction to 2-(2-aminoethyl)-2,3-dihydro-1,4λ6-benzoxathiine-4,4-dione (CAS No. 2091260-19-2)
2-(2-aminoethyl)-2,3-dihydro-1,4λ6-benzoxathiine-4,4-dione (CAS No. 2091260-19-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of benzoxathiines, which are characterized by a six-membered ring containing an oxygen and a sulfur atom. The presence of the aminoethyl group and the λ6 sulfur atom in the structure confers unique chemical and biological properties that make it a promising candidate for various pharmacological studies.
The chemical structure of 2-(2-aminoethyl)-2,3-dihydro-1,4λ6-benzoxathiine-4,4-dione is defined by its dione functional group, which is a key feature contributing to its reactivity and stability. The aminoethyl substituent provides additional functionality that can be exploited for conjugation with other biomolecules or for enhancing solubility and bioavailability. The λ6 sulfur atom, a less common sulfur oxidation state, adds further complexity to the molecule and may influence its biological activity.
Recent research has focused on the potential of 2-(2-aminoethyl)-2,3-dihydro-1,4λ6-benzoxathiine-4,4-dione as a therapeutic agent. Studies have shown that this compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. The antioxidant activity is attributed to the presence of the dione group and the aminoethyl substituent, which can scavenge free radicals and protect cellular components from oxidative damage.
In addition to its antioxidant properties, 2-(2-aminoethyl)-2,3-dihydro-1,4λ6-benzoxathiine-4,4-dione has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells. This makes it a potential candidate for treating inflammatory conditions such as arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 2-(2-aminoethyl)-2,3-dihydro-1,4λ6-benzoxathiine-4,4-dione has also been studied to understand its behavior in biological systems. Preliminary data suggest that this compound has good oral bioavailability and a favorable half-life, making it suitable for chronic administration. However, further studies are needed to optimize its formulation and delivery methods to enhance its therapeutic efficacy.
One of the key challenges in the development of 2-(2-aminoethyl)-2,3-dihydro-1,4λ6-benzoxathiine-4,4-dione is ensuring its stability under various conditions. The dione group can be susceptible to hydrolysis and other degradation pathways, which may affect the compound's shelf life and effectiveness. Researchers are actively working on developing stable formulations that can maintain the integrity of the compound during storage and administration.
The safety profile of 2-(2-aminoethyl)-2,3-dihydro-1,4λ6-benzoxathiine-4,4-dione is another critical aspect being evaluated in preclinical studies. Toxicity assessments have shown that this compound has a low toxicity profile at therapeutic doses. However, long-term safety studies are ongoing to ensure that it is safe for prolonged use in patients.
In conclusion, 2-(2-aminoethyl)-2,3-dihydro-1,4λ6-benzoxathiine-4,4-dione (CAS No. 2091260-19-2) represents a promising compound with potential applications in various therapeutic areas. Its unique chemical structure and biological properties make it an attractive candidate for further research and development. Ongoing studies aim to elucidate its mechanisms of action and optimize its use in clinical settings.
2091260-19-2 (2-(2-aminoethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione) Related Products
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)


